Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932520-41-7) is a sulfamoyl-substituted benzothiophene derivative with the molecular formula C₁₈H₁₆FNO₄S₂ and a molecular weight of 393.45 g/mol . Its structure comprises a benzothiophene core functionalized with a sulfamoyl group (-SO₂NH-) linked to a 3-fluoro-4-methylphenyl ring and an ethyl ester moiety at the 2-position.
Properties
IUPAC Name |
ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-12-9-8-11(2)14(19)10-12/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXIGPVFJCTHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and apoptosis induction. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 345.41 g/mol
- CAS Number : [not provided in sources]
This compound exhibits its biological activity primarily through the following mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines. It acts by interacting with key proteins involved in the apoptotic pathways, particularly targeting the Bcl-2 family of proteins, which are crucial for regulating cell death. Studies indicate that compounds with similar structures can bind to the BH3-binding groove on Bcl-xL, mimicking the action of known apoptosis inducers like ABT-737 .
- Cytotoxicity : Research findings suggest that this compound exhibits significant cytotoxic effects against tumor cells, with IC50 values reported below 10 µM . This level of cytotoxicity indicates a strong potential for this compound as a therapeutic agent in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Apoptosis Induction | Induces apoptosis via Bcl-2 pathway | |
| Cytotoxicity | IC50 < 10 µM in tumor cells | |
| Binding Affinity | Ki = 0.3 - 1 µM for Mcl-1/Bcl-2 |
Case Study: Apoptosis Induction in HL-60 Cells
In a study focusing on HL-60 human leukemia cells, this compound was evaluated for its ability to induce apoptosis. The results demonstrated that treatment with the compound led to significant cell death through mitochondrial pathways, highlighting its potential as an effective therapeutic agent against hematological malignancies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfamoyl benzothiophene carboxylates, where structural variations in the aryl sulfamoyl group significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:
Structural and Molecular Properties
Key Observations:
Substituent Effects on Molecular Weight: The bromo-substituted analog (440.33 g/mol) has the highest molecular weight due to bromine’s atomic mass, followed by the chloro analog (409.91 g/mol) and the fluoro target compound (393.45 g/mol). The 4-methyl derivative (383.46 g/mol) is the lightest .
Electronic and Steric Effects: The 3-fluoro-4-methyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects, which may fine-tune binding interactions in biological targets compared to purely electron-donating (4-methyl) or bulky halogenated (Cl, Br) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
